molecular formula C11H16N2O3 B12437299 N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester

N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester

Cat. No.: B12437299
M. Wt: 224.26 g/mol
InChI Key: HWHKIBIMLPQWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE is a chemical compound characterized by the presence of a furan ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE typically involves the condensation of furan-2-carbaldehyde with tert-butyl carbazate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(FURAN-2-YL)METHYLIDENE]HYDRAZIDE
  • N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE
  • N’-[(1E)-1-(PYRIDIN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE

Uniqueness

N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]TERT-BUTOXYCARBOHYDRAZIDE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[1-(furan-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C11H16N2O3/c1-8(9-6-5-7-15-9)12-13-10(14)16-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

HWHKIBIMLPQWAL-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=CO1

Origin of Product

United States

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